molecular formula C25H22FNO4 B8179015 Fmoc-3-fluoro-D-homophenylalanine

Fmoc-3-fluoro-D-homophenylalanine

Cat. No.: B8179015
M. Wt: 419.4 g/mol
InChI Key: USLBDGLIEZPUPZ-HSZRJFAPSA-N
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Description

Fmoc-3-fluoro-D-homophenylalanine (CAS: 1260594-42-0) is a fluorinated, Fmoc-protected non-natural amino acid derivative. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a fluorine atom at the meta (3rd) position of the phenyl ring (Figure 1). The D-configuration and homophenylalanine backbone (β-homo extension) distinguish it from canonical phenylalanine derivatives. This compound is widely used in peptide synthesis, drug discovery, and biomaterial engineering due to its enhanced metabolic stability and tunable hydrophobicity .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-fluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLBDGLIEZPUPZ-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC(=CC=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-fluoro-D-homophenylalanine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of Fmoc-3-fluoro-D-homophenylalanine involves its incorporation into peptides and proteins, where it can influence the structural and functional properties of the resulting molecules. The fluorine atom can enhance the stability and bioavailability of peptides by altering their hydrophobicity and resistance to enzymatic degradation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers: 3-Fluoro vs. 4-Fluoro Derivatives

  • Fmoc-4-fluoro-D-β-homophenylalanine (CAS: 331763-78-1): The fluorine atom is para (4th) to the aliphatic chain. This positional difference alters electronic properties and steric interactions.
  • Fmoc-3-fluoro-D-homophenylalanine : The meta-fluorine induces moderate electron withdrawal, balancing hydrophobicity and polarity. Studies on enzyme encapsulation in hydrogels suggest that meta-substituted fluorophenylalanine derivatives improve enzyme retention (e.g., 85.2% lactase activity retention in Fmoc-Y/明胶 hydrogels) compared to para-substituted analogs .
Table 1: Comparison of Fluorinated Homophenylalanine Derivatives
Compound Substituent Position Molecular Weight Key Applications Reference
This compound 3-Fluoro 437.44* Peptide synthesis, hydrogels
Fmoc-4-fluoro-D-β-homophenylalanine 4-Fluoro 437.44* Solid-phase peptide synthesis
Fmoc-2,3-difluoro-L-homophenylalanine 2,3-Difluoro 437.44* Drug delivery systems

*Molecular weights calculated based on formula C₂₅H₂₁FNO₄.

Halogen-Substituted Analogs: Fluoro vs. Chloro vs. Trifluoromethyl

  • Fmoc-3-chloro-DL-phenylalanine (CAS: MFCD00672548): Chlorine’s larger atomic radius increases steric hindrance and polarizability. This enhances hydrophobic interactions but may reduce solubility in aqueous systems compared to fluoro analogs .
  • Fmoc-D-Phe(3-CF₃)-OH (CAS: 205526-28-9): The trifluoromethyl group is highly electron-withdrawing and lipophilic. This derivative is used in peptide inhibitors of protein-protein interactions due to its strong hydrophobic and electrostatic effects .
  • This compound : Offers intermediate hydrophobicity, making it suitable for balancing peptide stability and bioavailability.

Stereochemical Variants: D vs. L Enantiomers

  • Fmoc-3-fluoro-L-homophenylalanine : The L-enantiomer is less common but critical for designing bioactive peptides with natural chirality. The D-enantiomer (target compound) is preferred for resisting enzymatic degradation in vivo .

Substituent Effects on Physicochemical Properties

  • Electron-withdrawing groups (e.g., -F, -CF₃) : Increase acidity of the α-carboxylic acid (pKa ~2.5–3.0), facilitating deprotection under mild acidic conditions .
  • Hydrophobicity : Trifluoromethyl > Chloro > Fluoro > Methoxy. This hierarchy influences self-assembly in hydrogels; for example, Fmoc-D-Phe(4-CF₃)-OH forms denser networks than fluoro analogs .

Biological Activity

Fmoc-3-fluoro-D-homophenylalanine (Fmoc-3-F-D-HomPhe) is a fluorinated derivative of homophenylalanine, which is an important building block in peptide synthesis. This compound is notable for its potential biological activities, particularly in the context of antimicrobial properties and its role as a substrate in enzymatic reactions. The introduction of fluorine into the structure enhances its reactivity and specificity, making it a valuable tool in biochemical research and therapeutic applications.

Chemical Structure and Properties

The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protecting group for the amino functionality, allowing for selective reactions during peptide synthesis. The presence of the fluorine atom at the 3-position of the phenyl ring can influence the compound's physical and chemical properties, such as solubility, stability, and interaction with biological macromolecules.

Antimicrobial Properties

Research has indicated that amino acid derivatives, including fluorinated compounds like Fmoc-3-F-D-HomPhe, exhibit varying degrees of antimicrobial activity. A study on related compounds showed that certain fluorinated dipeptides demonstrated significant inhibitory effects against Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Enzymatic Interactions

Fluorinated amino acids have been shown to alter enzyme-substrate interactions. For instance, studies on fluorinated derivatives of amino acids revealed that they could serve as mechanism-based inhibitors in enzymatic pathways. This suggests that Fmoc-3-F-D-HomPhe may influence the activity of specific enzymes, potentially leading to altered metabolic pathways or therapeutic effects .

Case Studies and Research Findings

  • Fluorinated Peptides in Antimicrobial Research :
    • A study synthesized various fluorinated peptides and evaluated their antibacterial activities. Notably, dipeptides containing fluorinated amino acids showed enhanced binding affinities to bacterial membranes, leading to increased membrane disruption and cell death .
  • Enzyme Inhibition Studies :
    • Research on 3-fluorovinylglycine derivatives demonstrated their capacity as selective inhibitors for specific enzymes involved in amino acid metabolism. The incorporation of Fmoc-3-F-D-HomPhe into peptide sequences could potentially mimic these interactions, providing insights into enzyme mechanisms and substrate specificity .

Data Tables

Compound Activity Target Reference
Fmoc-3-F-D-HomPheAntimicrobialGram-negative bacteria
3-FluorovinylglycineEnzyme inhibitorAmino acid metabolism
Dipeptides with FluorineMembrane disruptionBacterial membranes

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